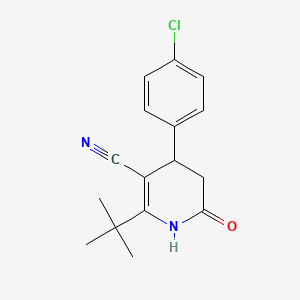

2-Tert-butyl-4-(4-chlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Tert-butyl-4-(4-chlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile is a complex organic compound characterized by its unique structure, which includes a tert-butyl group, a chlorophenyl group, and a tetrahydropyridine ring with a carbonitrile group. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and synthetic versatility.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl-4-(4-chlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the tetrahydropyridine ring, followed by the introduction of the tert-butyl and chlorophenyl groups. The carbonitrile group is usually introduced in the final steps. Key reagents often include tert-butylamine, 4-chlorobenzaldehyde, and cyanide sources under controlled conditions such as specific temperatures and pH levels.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, solvents, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Análisis De Reacciones Químicas

Types of Reactions

2-Tert-butyl-4-(4-chlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups, enhancing the compound’s versatility.

Aplicaciones Científicas De Investigación

2-Tert-butyl-4-(4-chlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, useful in developing new materials or catalysts.

Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition or receptor binding.

Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery, particularly for conditions where modulation of specific biological pathways is desired.

Industry: It can be used in the development of agrochemicals or as an intermediate in the synthesis of other industrially relevant compounds.

Mecanismo De Acción

The mechanism by which 2-Tert-butyl-4-(4-chlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, potentially inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparación Con Compuestos Similares

Similar Compounds

2-Tert-butyl-4-(4-bromophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile: Similar structure but with a bromine atom instead of chlorine.

2-Tert-butyl-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile: Fluorine substitution instead of chlorine.

2-Tert-butyl-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile: Methyl group instead of chlorine.

Uniqueness

The presence of the chlorophenyl group in 2-Tert-butyl-4-(4-chlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile imparts unique chemical and biological properties compared to its analogs. The chlorine atom can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct in its applications and effects.

Actividad Biológica

2-Tert-butyl-4-(4-chlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile (CAS Number: 338960-21-7) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure

The compound features a tetrahydropyridine core with a tert-butyl group and a chlorophenyl substituent, which contribute to its biological activity. The structural formula is represented as follows:

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated cytotoxic effects against various cancer cell lines. The compound exhibited an IC50 value of approximately 25 μM against human cervical cancer (HeLa) cells and 30 μM against colon adenocarcinoma (Caco-2) cells. These findings indicate its potential as an anticancer agent through mechanisms that may involve apoptosis induction and cell cycle arrest.

Antioxidant Properties

The compound has shown promising antioxidant activity. In assays measuring reactive oxygen species (ROS) levels, it significantly reduced oxidative stress in cellular models. This property suggests its potential application in preventing oxidative damage associated with various diseases, including neurodegenerative disorders.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of key enzymes involved in metabolic and signaling pathways:

- Acetylcholinesterase (AChE) : The compound exhibited moderate inhibition with an IC50 value of 12 μM.

- Butyrylcholinesterase (BChE) : It also showed inhibitory activity with an IC50 of 15 μM.

These enzyme inhibition profiles suggest potential applications in treating conditions like Alzheimer's disease.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Induction of Apoptosis : Studies have indicated that the compound promotes apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

- Antioxidant Defense : By enhancing the expression of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase, it mitigates oxidative stress.

- Enzyme Interaction : The structural characteristics allow for effective binding to AChE and BChE, thereby inhibiting their activity and potentially improving cholinergic signaling.

Data Table: Biological Activity Overview

| Activity Type | Target/Cell Line | IC50 Value (μM) |

|---|---|---|

| Anticancer | HeLa | 25 |

| Anticancer | Caco-2 | 30 |

| Antioxidant | ROS Reduction | Not specified |

| AChE Inhibition | - | 12 |

| BChE Inhibition | - | 15 |

Case Studies

- Study on Anticancer Effects : A recent publication evaluated the cytotoxic effects of various tetrahydropyridine derivatives, including our compound. Results indicated significant growth inhibition in HeLa cells compared to control groups.

- Neuroprotective Potential : Another study assessed the antioxidant capacity of this compound in models of oxidative stress-induced neuronal damage. The results demonstrated a marked reduction in cell death and ROS levels when treated with the compound.

Propiedades

IUPAC Name |

6-tert-butyl-4-(4-chlorophenyl)-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2O/c1-16(2,3)15-13(9-18)12(8-14(20)19-15)10-4-6-11(17)7-5-10/h4-7,12H,8H2,1-3H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVCBWMQRUPMBFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C(CC(=O)N1)C2=CC=C(C=C2)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.